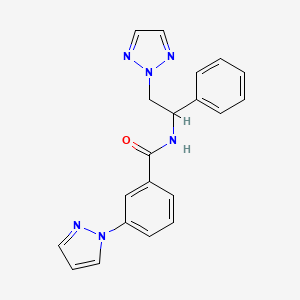
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide, also known as PTB, is a small molecule compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PTB belongs to the class of compounds known as triazole-containing molecules, which have been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Antiviral Applications
A study by Hebishy et al. (2020) describes a new route to the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives, showing remarkable antiavian influenza virus activity. Among the synthesized compounds, several were found to possess significant antiviral activities against bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Anticancer Applications
Raffa et al. (2019) synthesized novel benzamide derivatives bearing the pyrazole or indazole nucleus, evaluating their biological activities, including antiproliferative effects against human lung carcinoma cells. One compound in particular was found to induce the intrinsic apoptotic pathway by activating p53, showcasing the therapeutic potential of these compounds in cancer treatment (Raffa, D’Anneo, Plescia, Daidone, Lauricella, & Maggio, 2019).
Antimicrobial Applications
The synthesis and antimicrobial screening of a novel series of derivatives have been reported, indicating significant activity against both Gram-positive and Gram-negative bacteria. This suggests the potential use of these compounds in developing new antimicrobial agents. The structural variety within these derivatives allows for the exploration of different mechanisms of action against microbial pathogens (Shaikh, Jadhav, Kale, Chate, Nagargoje, & Gill, 2014).
Propiedades
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c27-20(17-8-4-9-18(14-17)25-13-5-10-21-25)24-19(15-26-22-11-12-23-26)16-6-2-1-3-7-16/h1-14,19H,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZLVTNGUCUJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2683041.png)
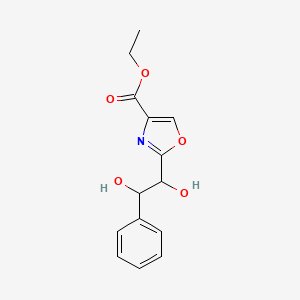
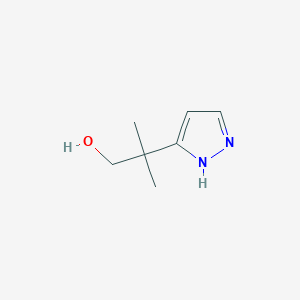
![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2683049.png)
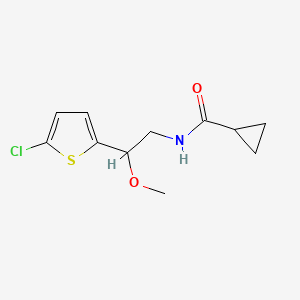
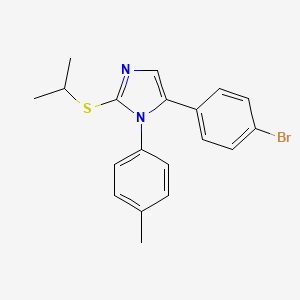
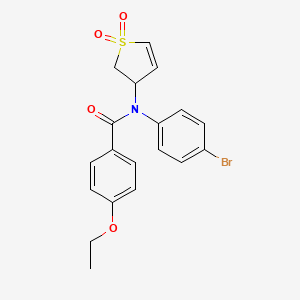
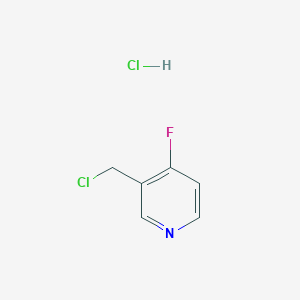
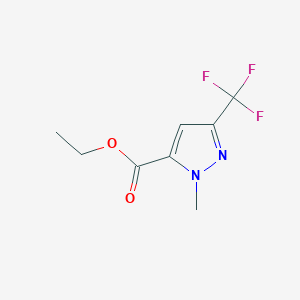
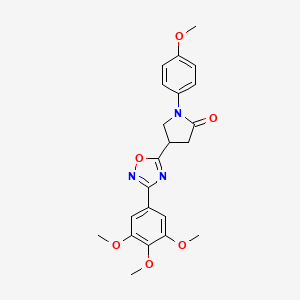
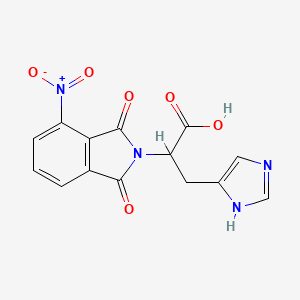
![5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2683060.png)
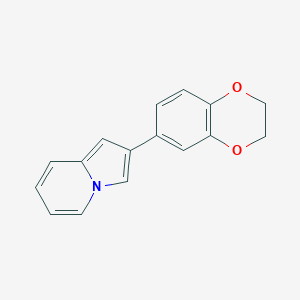
![7-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2683064.png)